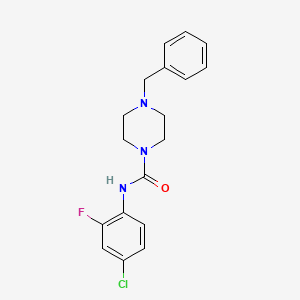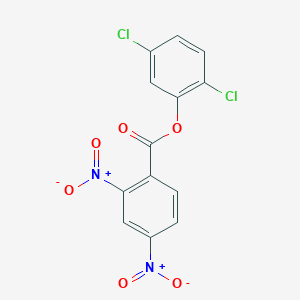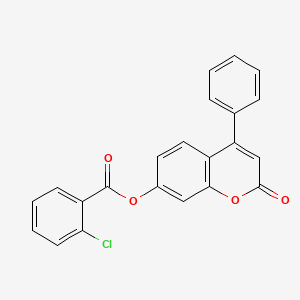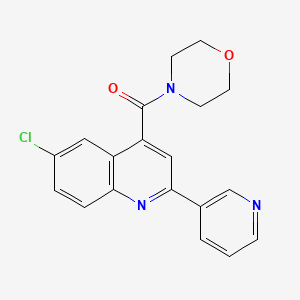![molecular formula C26H24N4O3 B4622524 1-(4-{4-[(6-methyl-3-phenylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B4622524.png)
1-(4-{4-[(6-methyl-3-phenylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]-1-piperazinyl}phenyl)ethanone
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multi-step chemical reactions starting from basic building blocks to obtain the desired complex molecule. For instance, the synthesis of related compounds such as 1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone showcases a process involving diazotization and reactions with phenyl isothiocyanate, leading to thiourea derivatives and thiazole derivatives through reactions with active halogen-containing compounds (Attaby et al., 2006).
Molecular Structure Analysis
The molecular structure of complex heterocyclic compounds is elucidated using spectroscopic methods such as IR, NMR, and mass spectra, alongside elemental analyses. These techniques help in determining the arrangement of atoms within the molecule and the presence of specific functional groups. For instance, detailed structural characterization is vital for understanding the molecule's reactivity and interactions with other molecules (Govindhan et al., 2017).
Chemical Reactions and Properties
Heterocyclic compounds like 1-(4-{4-[(6-Methyl-3-phenylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]-1-piperazinyl}phenyl)ethanone can undergo a variety of chemical reactions, including cycloadditions, Michael additions, and electrophilic substitutions, depending on their functional groups. These reactions can significantly alter the compound's chemical properties and potential applications. For example, electrochemical synthesis methods have been applied to related compounds, indicating a route for functionalization and derivatization through oxidation reactions in the presence of nucleophiles (Amani & Nematollahi, 2012).
Physical Properties Analysis
The physical properties of such complex molecules, including melting points, solubility, and crystalline structure, are crucial for their handling and application in various domains. Techniques such as X-ray crystallography provide insights into the molecule's solid-state structure, revealing intermolecular interactions and stability factors. Hirshfeld surface analysis, for instance, helps in understanding the crystal packing and molecular interactions within the solid state, which are essential for the compound's physical behavior (Prasad et al., 2018).
Chemical Properties Analysis
The chemical properties of heterocyclic compounds, such as reactivity, stability, and interactions with other molecules, are primarily determined by their molecular structure and functional groups. Studies on related molecules show a wide range of chemical behaviors, including tautomerism, which can affect the molecule's chemical reactivity and interactions. Understanding these properties is crucial for exploring potential applications in various fields, excluding pharmacological uses (Gubaidullin et al., 2014).
Wissenschaftliche Forschungsanwendungen
Antiviral and Antimicrobial Activities
Compounds with similar structural features have been evaluated for their antiviral and antimicrobial activities. For instance, derivatives of pyrazolo[3,4-b]pyridine and oxazolo[4,5-b]pyridin have been studied for their cytotoxicity, anti-HSV1 (Herpes Simplex Virus Type 1), and anti-HAV (Hepatitis A Virus) activities (Attaby et al., 2006). Additionally, aminoalkyloxazolo[4,5-b]pyridin derivatives have shown analgesic efficacy and safety in preclinical models, highlighting their potential for pain management (Savelon et al., 1998).
Synthesis of Heterocyclic Compounds
Research into the synthesis of heterocyclic compounds using related chemical structures has been reported. These studies focus on developing new synthetic routes or improving existing ones for the production of compounds with potential biological activities. For example, the synthesis of 1-(pyridin-2-yl)isoquinoline-3-carbonitrile through a one-pot non-cyanide method demonstrates the versatility of related compounds in organic synthesis (Kopchuk et al., 2017).
Antimicrobial and Cytotoxic Activities
Several studies have focused on the antimicrobial and cytotoxic activities of compounds structurally related to the queried chemical. This includes the design and synthesis of piperidine containing pyrimidine imines and thiazolidinones with notable antibacterial activity (Merugu et al., 2010). Similarly, azole-containing piperazine derivatives have been synthesized and assessed for their in vitro antibacterial, antifungal, and cytotoxic activities, showing moderate to significant efficacy (Gan et al., 2010).
Eigenschaften
IUPAC Name |
1-[4-[4-(6-methyl-3-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carbonyl)piperazin-1-yl]phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O3/c1-17-16-22(23-24(28-33-25(23)27-17)20-6-4-3-5-7-20)26(32)30-14-12-29(13-15-30)21-10-8-19(9-11-21)18(2)31/h3-11,16H,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOQDWWMNUPMVJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C3=CC=CC=C3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-bromo-2-pyridinyl)acetamide](/img/structure/B4622442.png)

![ethyl 4-(3-fluorobenzyl)-1-[(2-methyl-1,3-thiazol-5-yl)methyl]-4-piperidinecarboxylate](/img/structure/B4622453.png)
![2-chloro-N-({[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4622460.png)
![3-[({3-[(cyclopropylamino)carbonyl]-2-thienyl}amino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4622467.png)
![1-{[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinol](/img/structure/B4622475.png)
![ethyl 4-({[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]thio}methyl)-2-(isopropylamino)-1,3-thiazole-5-carboxylate](/img/structure/B4622486.png)


![2-[(4-allyl-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4622503.png)

![N~1~-[2-(dimethylamino)ethyl]-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4622525.png)

